4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-anilino-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-8(12-13-11-7)10-6-4-2-1-3-5-6/h1-5H,(H,14,15)(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPAJQMELGXQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507314 | |
| Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72693-60-8 | |
| Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylamine derivative reacts with the triazole intermediate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the triazole intermediate with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods may include the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, sulfonates, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid has been evaluated for its efficacy against various bacterial strains. In a study by Yadav et al. (2018), derivatives of triazole showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibacterial agents .
Anticancer Properties
The compound has also been explored for its anticancer properties. Teixeira et al. (2019) demonstrated that certain triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features of 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid contribute to its biological activity by interacting with specific cellular targets .
Antitubercular Activity
In addition to antimicrobial and anticancer activities, triazole compounds have shown promise in treating tuberculosis. Zhang et al. (2017) highlighted the potential of triazole derivatives in inhibiting Mycobacterium tuberculosis growth, which is crucial given the rising incidence of drug-resistant strains .
Materials Science
Carbon Dioxide Capture
Triazoles are being investigated for their role in materials chemistry, particularly in the development of materials for carbon capture. Mukherjee et al. (2019) reported that triazole-based compounds can effectively adsorb CO2, making them suitable candidates for addressing environmental concerns related to greenhouse gas emissions .
Synthesis of Coordination Polymers
The ability of 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid to form coordination complexes with transition metals has implications in creating new materials with unique properties. These coordination polymers can be utilized in catalysis and as sensors due to their tunable electronic properties .
Agricultural Chemistry
Pesticidal Activity
The compound's structural characteristics enable it to function as a pesticide or herbicide. Its derivatives have been studied for their ability to inhibit plant pathogens and pests effectively. This application is particularly relevant in sustainable agriculture practices where chemical alternatives are sought .
Table 1: Summary of Biological Activities
| Activity | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | Yadav et al., 2018 | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Teixeira et al., 2019 | Induces apoptosis in cancer cell lines |
| Antitubercular | Zhang et al., 2017 | Inhibits growth of Mycobacterium tuberculosis |
| Carbon Capture | Mukherjee et al., 2019 | Efficient CO2 adsorption capabilities |
Mechanism of Action
The mechanism of action of 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features/Applications | Evidence ID |
|---|---|---|---|---|---|
| 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid | Phenylamino (C₆H₅NH), COOH | C₉H₈N₄O₂ | 204.19 | Potential enzyme inhibitor | 18 |
| 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | Methyl (CH₃), Phenyl (C₆H₅), COOH | C₁₀H₉N₃O₂ | 203.20 | Synthesized via azidobenzene route; crystallography studies | 4 |
| 1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid | Pyridinyl (C₅H₄N), Phenyl, COOH | C₁₄H₁₀N₄O₂ | 266.26 | Enhanced polarity for bioactivity | 8 |
| 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | Thiazolyl (C₃H₂NS), Methyl, COOH | C₇H₆N₄O₂S | 210.21 | Anticancer activity (NCI-H522 cells) | 12 |
| 4-(Dodecylthio)-1H-1,2,3-triazole-5-carboxylic acid (CDST) | Dodecylthio (C₁₂H₂₅S), COOH | C₁₅H₂₇N₃O₂S | 313.46 | Glycolate oxidase inhibitor | 1 |
Key Observations :
- Substituent Effects: Alkyl/Aryl Thioethers (e.g., CDST): Long alkyl chains (e.g., dodecylthio in CDST) enhance lipophilicity, favoring membrane penetration and enzyme inhibition (e.g., glycolate oxidase) . Heteroaromatic Substituents (e.g., pyridinyl, thiazolyl): Improve solubility and target-specific interactions. For instance, thiazolyl-substituted triazoles show 40% growth inhibition in lung cancer cells .
Physicochemical Properties
- Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, enhanced by polar substituents (e.g., pyridinyl in ).
- Stability : Triazole cores are chemically stable under physiological conditions, but electron-withdrawing groups (e.g., COOH) may reduce thermal stability compared to alkyl-substituted analogs.
Biological Activity
4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C9H8N4O2
- Molecular Weight : 188.19 g/mol
- CAS Number : 72693-60-8
The biological activity of 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notable mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects compared to standard inhibitors like acarbose .
- Antiviral Activity : Research indicates that certain derivatives possess antiviral properties against viruses such as HSV-1 and others. For instance, compounds derived from triazole scaffolds have shown promising results in inhibiting viral replication in cell culture models .
Structure-Activity Relationships (SAR)
The effectiveness of 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid can be modulated by structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro or halogens) on the phenyl ring significantly enhances inhibitory potency against α-glucosidase. For example, compounds with bromo or chloro substitutions exhibited improved activity compared to their unsubstituted counterparts .
- Comparative Potency : The IC50 values for various derivatives ranged from 26.8 μM to over 300 μM, indicating a wide range of inhibitory effects depending on the specific structural modifications made .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Case Study 1: Anti-α-glucosidase Activity
A series of N-phenylacetamide-1,2,3-triazole-indole derivatives were synthesized and evaluated for α-glucosidase inhibition. Compound 5k showed an IC50 value significantly lower than that of acarbose, demonstrating its potential as a therapeutic agent for managing diabetes .
Case Study 2: Antiviral Efficacy
In vitro evaluations revealed that certain derivatives exhibited high antiviral activity against HSV-1. The anti-herpetic effects were assessed using Vero cell lines infected with the virus, where specific compounds demonstrated higher efficacy than standard treatments .
Summary Table of Biological Activities
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
